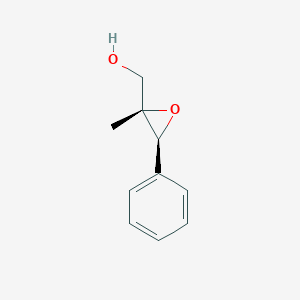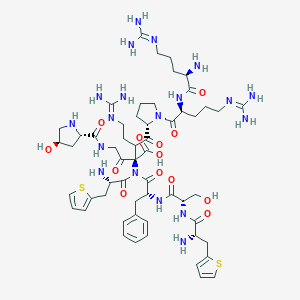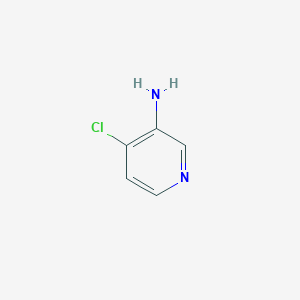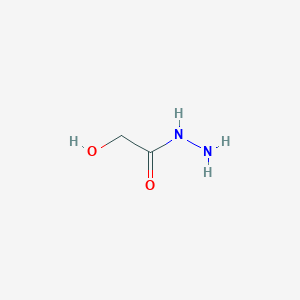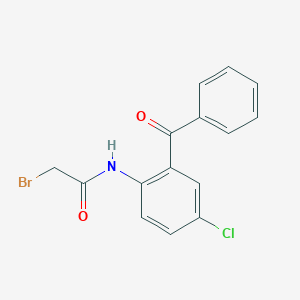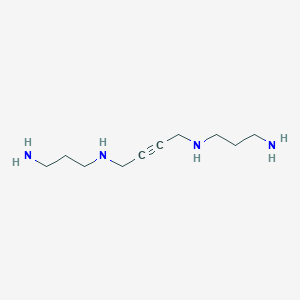
alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(1-methylethyl)-1-aziridineacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(1-methylethyl)-1-aziridineacetamide, commonly known as Clopidol, is a synthetic compound that belongs to the class of aziridine-containing drugs. It has been extensively studied for its potential use in animal feed as an anticoccidial agent. Clopidol is known to inhibit the growth of protozoan parasites that cause coccidiosis, a disease that affects the intestinal tract of poultry and other animals.
作用機序
Clopidol works by inhibiting the growth of protozoan parasites that cause coccidiosis. It does this by interfering with the metabolism of the parasite, leading to reduced energy production and impaired growth. Clopidol also disrupts the formation of the parasite's cell membrane, leading to cell death.
生化学的および生理学的効果
Clopidol has been shown to have a wide range of biochemical and physiological effects on animals. It has been shown to improve growth performance, reduce mortality, and improve feed conversion efficiency in chickens and other animals. Clopidol has also been shown to have immunomodulatory effects, enhancing the immune response of animals to infections. Additionally, Clopidol has been shown to have antioxidant and anti-inflammatory effects, reducing oxidative stress and inflammation in animals.
実験室実験の利点と制限
Clopidol has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers. Additionally, Clopidol has a well-established mechanism of action and has been extensively studied for its potential use in animal feed. However, there are also limitations to the use of Clopidol in lab experiments. It is toxic at high doses and can cause adverse effects in animals. Additionally, Clopidol has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
将来の方向性
There are several future directions for research on Clopidol. One area of research is the development of new and improved formulations of Clopidol for use in animal feed. Another area of research is the investigation of the immunomodulatory effects of Clopidol and its potential use in the treatment of other diseases. Additionally, research on the mechanism of action of Clopidol and its interaction with other drugs could lead to the development of new and more effective treatments for coccidiosis and other diseases.
合成法
Clopidol is synthesized by reacting 4-chlorobenzoyl chloride with isopropylamine to obtain 4-chlorobenzoylisopropylamine. The resulting compound is then reacted with ethyl chloroacetate to obtain ethyl 2-(4-chlorophenyl)-2-oxoethylaminoacetate. Finally, the aziridine ring is formed by reacting the ethyl ester with sodium hydroxide in the presence of 1,2-dichloroethane to obtain Clopidol.
科学的研究の応用
Clopidol has been extensively studied for its potential use as an anticoccidial agent in animal feed. Coccidiosis is a common disease that affects the intestinal tract of poultry and other animals, leading to significant economic losses in the poultry industry. Clopidol has been shown to be effective in preventing and treating coccidiosis in chickens and other animals. It works by inhibiting the growth of protozoan parasites that cause coccidiosis, leading to reduced mortality and improved growth performance in animals.
特性
IUPAC Name |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-4-oxo-N-propan-2-ylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-10(2)17-15(20)13(18-7-8-18)9-14(19)11-3-5-12(16)6-4-11/h3-6,10,13H,7-9H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZQOKYHKDHTQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)N2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910660 |
Source


|
| Record name | 2-(Aziridin-1-yl)-4-(4-chlorophenyl)-4-oxo-N-(propan-2-yl)butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(1-methylethyl)-1-aziridineacetamide | |
CAS RN |
108260-28-2 |
Source


|
| Record name | 1-Aziridineacetamide, alpha-(2-(4-chlorophenyl)-2-oxoethyl)-N-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108260282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Aziridin-1-yl)-4-(4-chlorophenyl)-4-oxo-N-(propan-2-yl)butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

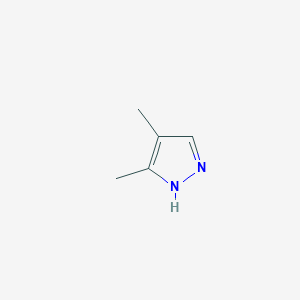
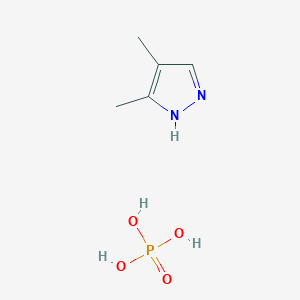
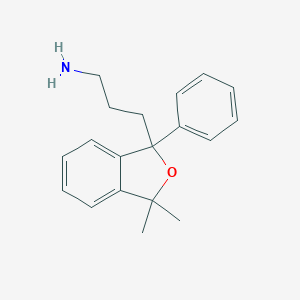
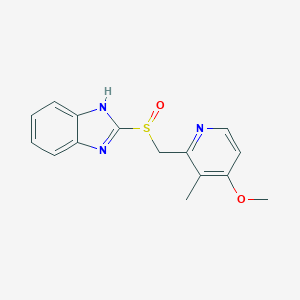
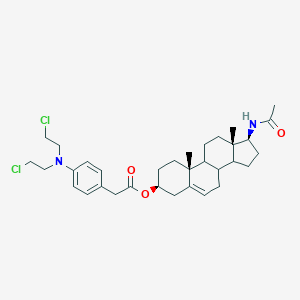
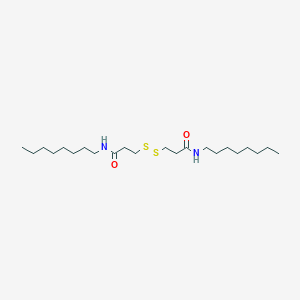
![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)

